4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazol-2-yl intermediate This intermediate is then reacted with 4-ethoxybenzoyl chloride under appropriate conditions to form the benzamide derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
- 4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
Uniqueness
4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is unique due to the presence of the diallylsulfamoyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-4-14-25(15-5-2)31(27,28)17-12-10-16(11-13-17)21(26)24-22-23-20-18(29-6-3)8-7-9-19(20)30-22/h4-5,7-13H,1-2,6,14-15H2,3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZJZEOMLSJKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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